molecular formula C10H18N2O3 B2396894 3-[(Cyclohexylcarbamoyl)amino]propanoic acid CAS No. 511551-67-0

3-[(Cyclohexylcarbamoyl)amino]propanoic acid

Cat. No.: B2396894
CAS No.: 511551-67-0
M. Wt: 214.265
InChI Key: NSDHVSZEDZTXKH-UHFFFAOYSA-N
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Description

3-[(Cyclohexylcarbamoyl)amino]propanoic acid is a chemical compound with the molecular formula C10H18N2O3 and a molecular weight of 214.26 g/mol . It is also known by its IUPAC name, N-[(cyclohexylamino)carbonyl]-beta-alanine . This compound is characterized by the presence of a cyclohexyl group attached to a carbamoyl group, which is further linked to an amino propanoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid typically involves the reaction of cyclohexylamine with beta-alanine in the presence of a coupling agent. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide (DMF) and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

3-[(Cyclohexylcarbamoyl)amino]propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

3-[(Cyclohexylcarbamoyl)amino]propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-[(Cyclohexylcarbamoyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(Cyclohexylcarbamoyl)amino]propanoic acid is unique due to the presence of both the cyclohexyl and carbamoyl groups, which confer specific chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

3-(cyclohexylcarbamoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c13-9(14)6-7-11-10(15)12-8-4-2-1-3-5-8/h8H,1-7H2,(H,13,14)(H2,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSDHVSZEDZTXKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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